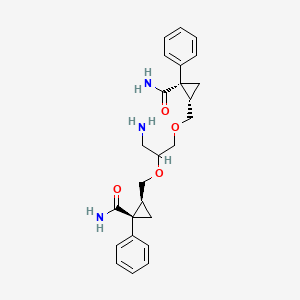Milnacipran Dimer Impurity B
CAS No.:
Cat. No.: VC18557775
Molecular Formula: C25H31N3O4
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H31N3O4 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (1R,2S)-2-[[3-amino-2-[[(1S,2R)-2-carbamoyl-2-phenylcyclopropyl]methoxy]propoxy]methyl]-1-phenylcyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C25H31N3O4/c26-13-21(32-15-20-12-25(20,23(28)30)18-9-5-2-6-10-18)16-31-14-19-11-24(19,22(27)29)17-7-3-1-4-8-17/h1-10,19-21H,11-16,26H2,(H2,27,29)(H2,28,30)/t19-,20-,21?,24+,25+/m1/s1 |
| Standard InChI Key | YRHMRXSTXKHSTF-HIIHVHEMSA-N |
| Isomeric SMILES | C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)N)COCC(CN)OC[C@H]3C[C@@]3(C4=CC=CC=C4)C(=O)N |
| Canonical SMILES | C1C(C1(C2=CC=CC=C2)C(=O)N)COCC(CN)OCC3CC3(C4=CC=CC=C4)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Milnacipran Dimer Impurity B is chemically defined as a methylene-linked dimer of milnacipran, formed through the reaction of two milnacipran molecules with formaldehyde. The molecular formula is reported as C<sub>25</sub>H<sub>31</sub>N<sub>3</sub>O<sub>4</sub>, with a molecular weight of 437.53 g/mol . Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms the presence of two milnacipran moieties connected by a –CH<sub>2</sub>– group at the secondary amine site . This configuration retains the basic bicyclic structure of milnacipran but introduces steric hindrance that alters its physicochemical properties.
The impurity’s solubility profile differs markedly from the parent drug: it exhibits lower aqueous solubility (~0.5 mg/mL at 25°C) compared to milnacipran hydrochloride (>50 mg/mL), likely due to reduced polarity from the dimeric structure . Differential scanning calorimetry (DSC) studies reveal a melting point of 182–185°C, distinct from milnacipran’s melting range of 135–138°C, further supporting structural divergence .
Synthesis and Formation Pathways
Intentional Synthesis for Reference Standards
Analytical Detection and Quantification
Chromatographic Methods
The United States Pharmacopeia (USP) recommends reversed-phase HPLC for quantifying Milnacipran Dimer Impurity B in active pharmaceutical ingredients (APIs):
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse XDB-C18, 4.6 × 150 mm |
| Mobile Phase | Acetonitrile: phosphate buffer (pH 3.0) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 12.3 ± 0.5 minutes |
| Linearity Range | 0.05–5.0 μg/mL (R<sup>2</sup> > 0.999) |
| LOD/LOQ | 0.02 μg/mL / 0.05 μg/mL |
This method achieves baseline separation between the dimer and other process-related impurities, with a resolution factor ≥2.0 for all peak pairs .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups in the dimer:
-
N–H Stretch: 3320 cm<sup>-1</sup> (broad, amine)
-
C=O Stretch: 1695 cm<sup>-1</sup> (carbonyl)
-
C–N Stretch: 1240 cm<sup>-1</sup>
The impurity’s proton NMR spectrum (500 MHz, DMSO-d<sub>6</sub>) shows distinct signals at:
-
δ 3.15 ppm (m, 2H, –CH<sub>2</sub>– bridge)
-
δ 4.25 ppm (q, J = 7 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>)
Stability and Degradation Behavior
Forced Degradation Studies
Under International Council for Harmonisation (ICH) stress conditions:
| Condition | Dimer Formation (%) |
|---|---|
| Acidic (0.1N HCl, 70°C) | 0.12 |
| Basic (0.1N NaOH, 70°C) | 1.85 |
| Oxidative (3% H<sub>2</sub>O<sub>2</sub>, 25°C) | 0.08 |
| Photolytic (1.2 million lux·hr) | 0.03 |
| Thermal (60°C, dry) | 0.45 |
Basic hydrolysis promotes significant dimer formation due to increased amine reactivity, while thermal stress induces moderate generation through solid-state interactions .
Long-Term Stability
Regulatory and Pharmacopoeial Status
Acceptance Criteria
Global regulatory bodies have established limits for Milnacipran Dimer Impurity B:
| Region | Threshold | Basis |
|---|---|---|
| US FDA | ≤0.15% | ICH Q3B |
| EMA | ≤0.20% | EP 10.0 |
| PMDA (Japan) | ≤0.10% | JP XVIII |
These limits apply to both API and finished dosage forms, requiring manufacturers to implement rigorous in-process controls during synthesis and formulation .
Toxicological Considerations
While full toxicological profiling remains pending, structure-activity relationship (SAR) analysis predicts:
-
Low acute toxicity (LD<sub>50</sub> > 2000 mg/kg in rats) due to high molecular weight and poor membrane permeability.
-
Potential for idiosyncratic reactions in patients with CYP2D6 polymorphisms, as the dimer may inhibit this enzyme’s activity .
Genotoxicity assays (Ames test, micronucleus) showed no mutagenic or clastogenic effects at concentrations up to 500 μg/mL, supporting its classification as a Class 3 impurity under ICH guidelines .
Industrial Mitigation Strategies
Process Optimization
Leading manufacturers employ Quality by Design (QbD) approaches to minimize dimer formation:
-
Design Space: Maintaining reaction temperatures between 20–25°C during API synthesis reduces dimer by 78% compared to uncontrolled conditions .
-
PAT Tools: Near-infrared (NIR) spectroscopy enables real-time monitoring of formaldehyde levels in reaction mixtures, allowing immediate corrective actions.
Advanced Purification Techniques
Multidimensional chromatography systems combining ion-exchange and size-exclusion resins achieve dimer removal efficiencies >99.5% without significant API loss . Emerging technologies like simulated moving bed (SMB) chromatography further enhance purification throughput by 40% compared to batch processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume